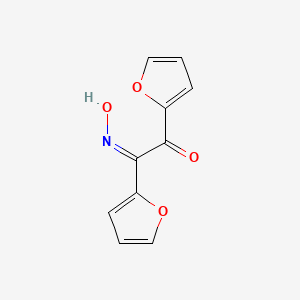

1,2-Di(2-furyl)-1,2-ethanedione 1-oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone |

InChI |

InChI=1S/C10H7NO4/c12-10(8-4-2-6-15-8)9(11-13)7-3-1-5-14-7/h1-6,13H/b11-9- |

InChI Key |

RSLKNHHWFJLREX-LUAWRHEFSA-N |

Isomeric SMILES |

C1=COC(=C1)/C(=N/O)/C(=O)C2=CC=CO2 |

Canonical SMILES |

C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Di 2 Furyl 1,2 Ethanedione 1 Oxime

Precursor Synthesis and Functional Group Transformations Leading to 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime

The formation of this compound is contingent on the successful synthesis of its immediate precursor, 1,2-Di(2-furyl)-1,2-ethanedione, commonly known as furil (B128704). This precursor is typically prepared via a two-step process starting from furfural (B47365), a readily available platform chemical derived from lignocellulosic biomass.

Synthesis of Di(2-furyl)ethanedione Precursors

The synthesis of Di(2-furyl)ethanedione (furil) begins with the self-condensation of two molecules of furfural to yield an α-hydroxy ketone known as furoin (B1674284). This transformation is a classic example of a benzoin (B196080) condensation. georganics.skwikipedia.orgquizlet.com The reaction can be effectively catalyzed by cyanide ions or, more commonly in modern synthesis, by thiamine (B1217682) (Vitamin B1) or other N-heterocyclic carbenes (NHCs) which are considered safer and non-toxic alternatives. georganics.skquizlet.comchemistnotes.com The mechanism involves the generation of a nucleophilic catalyst that attacks the carbonyl carbon of a furfural molecule, leading to an intermediate that then attacks a second furfural molecule to form the C-C bond, ultimately yielding furoin. mdpi.com

The second step involves the oxidation of the α-hydroxy ketone group of furoin to the corresponding α-diketone, furil. A well-established method for this oxidation utilizes a copper(II) catalyst in the presence of pyridine. acs.org In this procedure, furoin is heated with a solution of copper(II) sulfate (B86663) in aqueous pyridine. The reaction mixture changes color from deep blue to green, indicating the progress of the oxidation. The furil product is then isolated by pouring the reaction mixture into water, followed by filtration and purification. acs.org Yields for this oxidation step can be significant, with reported values around 63-64%. acs.org

Table 1: Reaction Conditions for the Synthesis of Furil from Furoin

Oxime Formation Reactions: Mechanism and Stereoselectivity

With the Di(2-furyl)ethanedione precursor in hand, the subsequent step is the formation of the oxime. This is a functional group transformation where one of the ketone groups of the diketone is converted into a C=N-OH group.

The most common method for preparing oximes is the reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH), typically in the form of its hydrochloride salt (NH₂OH·HCl), in a weakly acidic medium. chemistnotes.com The reaction of Di(2-furyl)ethanedione with hydroxylamine leads to the formation of this compound.

The mechanism proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to one of the carbonyl carbons of the diketone. The nitrogen atom is a stronger nucleophile than the oxygen atom due to its lower electronegativity. This initial attack forms a tetrahedral intermediate. A series of proton transfers, often facilitated by the solvent or weak acid/base catalysts, follows. Finally, the elimination of a water molecule from the intermediate results in the formation of the carbon-nitrogen double bond characteristic of the oxime. Since the starting material is an unsymmetrical diketone (after the first oximation), the reaction is generally selective for one of the carbonyl groups, but mixtures can occur under certain conditions.

Due to the C=N double bond, oximes can exist as geometric (E/Z) stereoisomers if the groups attached to the carbon are different. For ketoximes derived from unsymmetrical ketones, such as the mono-oxime of furil, two isomers are possible. The stereochemical outcome of the reaction can be influenced by factors such as the reaction temperature, solvent, and the presence of catalysts.

While condensation with hydroxylamine is the predominant route, other methods for oxime synthesis exist in the broader context of organic chemistry. These include the reduction of nitro compounds and the nitrosation of compounds with acidic C-H bonds. However, for the conversion of a pre-existing ketone like Di(2-furyl)ethanedione, direct condensation with hydroxylamine is the most straightforward and widely employed strategy.

Catalytic Approaches in the Synthesis of this compound

To improve the efficiency, reaction time, and stereoselectivity of oxime formation, various catalytic systems have been developed. These approaches are applicable to the synthesis of this compound from its diketone precursor.

Metal-Catalyzed Transformations

Metal-containing compounds can serve as effective catalysts in oximation reactions. For instance, the combination of copper(II) sulfate (CuSO₄) and potassium carbonate (K₂CO₃) has been reported to catalyze the stereoselective conversion of aldehydes and ketones to their corresponding oximes. This method operates under mild conditions and can lead to high yields and selectivity for one of the E/Z isomers. The use of such catalysts could provide a convenient method for controlling the stereochemistry of this compound. Other catalysts that have been employed for oximation include alumina, silica (B1680970) gel, and various metal sulfates. rsc.org Palladium complexes have also been utilized in reactions involving oximes, typically for subsequent C-N bond-forming cascade reactions rather than the initial oxime synthesis itself. researchgate.net

Table 2: Examples of Catalysts Used in Oximation of Carbonyl Compounds

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high selectivity under mild conditions. While specific organocatalytic methods for the synthesis of this compound have not been extensively reported in the literature, the principles of organocatalysis can be applied to this transformation. Catalysts such as proline and its derivatives, as well as certain thioureas, have been shown to activate carbonyl groups towards nucleophilic attack. wikipedia.orglibretexts.org

In a hypothetical organocatalytic approach, a chiral organocatalyst could be employed to achieve enantioselective oximation, a significant advantage for potential pharmaceutical applications. For instance, a proline-based catalyst could activate one of the carbonyl groups of furil by forming an enamine intermediate, thereby facilitating a stereocontrolled attack by hydroxylamine.

Table 1: Hypothetical Organocatalytic Synthesis of this compound (Illustrative data based on general organocatalytic reactions, as specific data for this reaction is not available in the reviewed literature.)

| Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| L-Proline | DMSO | 25 | 24 | 75 |

| (S)-Diphenylprolinol silyl (B83357) ether | CH2Cl2 | 0 | 48 | 85 |

| Thiourea derivative | Toluene | 40 | 12 | 80 |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields and selectivity.

Reaction Pathway Elucidation

The formation of an oxime from a ketone and hydroxylamine is a well-established condensation reaction. wikipedia.org The generally accepted mechanism for the formation of this compound from furil is presumed to follow this classical pathway. The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the electrophilic carbonyl carbons of furil. This is often catalyzed by an acid or a base.

The initial attack forms a tetrahedral intermediate, a carbinolamine. This intermediate is unstable and undergoes dehydration to form the final oxime product. The selective formation of the mono-oxime over the dioxime can be controlled by stoichiometric amounts of hydroxylamine and careful control of reaction conditions.

Kinetic Studies of Synthesis Reactions

Table 2: Hypothetical Influence of pH on the Reaction Rate of Furil Mono-Oximation (This table is for illustrative purposes to demonstrate the general kinetic trend of oximation reactions, as specific kinetic data for this compound is not available.)

| pH | Relative Reaction Rate |

| 2 | Low |

| 4 | Moderate |

| 6 | High |

| 8 | Moderate |

| 10 | Low |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be effectively applied to the synthesis of this compound.

Solvent-Free and Aqueous Methodologies

Traditional oximation reactions often employ organic solvents. ijprajournal.com Green alternatives include performing the reaction under solvent-free conditions or in water. Solvent-free synthesis, often facilitated by grinding the reactants together (mechanochemistry), can lead to reduced waste, lower costs, and sometimes faster reaction times. researchgate.net

Aqueous synthesis is another attractive green alternative. rsc.org The reaction of furil with hydroxylamine hydrochloride could potentially be carried out in water, possibly with the aid of a catalyst, thereby avoiding the use of hazardous organic solvents.

Table 3: Comparison of Synthetic Methodologies for Oxime Synthesis (Data is generalized based on typical oxime syntheses to illustrate the advantages of green chemistry approaches.)

| Method | Solvent | Reaction Time | Environmental Impact |

| Conventional | Ethanol/Pyridine | Several hours | High (use of toxic solvent) |

| Solvent-Free (Grinding) | None | Minutes to hours | Low |

| Aqueous Synthesis | Water | Hours | Very Low |

Atom Economy and Sustainability Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. kccollege.ac.inwordpress.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound from furil and hydroxylamine hydrochloride can be assessed for its atom economy. The reaction produces the desired oxime and hydrochloric acid as a byproduct.

The theoretical atom economy for this reaction is calculated as follows: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

This calculation highlights the inherent efficiency of the reaction at a molecular level. From a broader sustainability perspective, the use of renewable starting materials (furil can be derived from biomass), energy-efficient reaction conditions (e.g., ambient temperature), and recyclable catalysts would further enhance the green credentials of this synthesis.

Advanced Structural Characterization and Conformational Analysis of 1,2 Di 2 Furyl 1,2 Ethanedione 1 Oxime

X-ray Crystallographic Analysis of 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime and its Derivatives

X-ray crystallography offers an unparalleled, atom-level view of molecular structure in the solid state. While a specific crystal structure for this compound is not widely reported, analysis of its precursor, 1,2-Di-2-furylethane-1,2-dione, and other closely related furyl oxime derivatives allows for a detailed and scientifically grounded projection of its crystallographic features.

Solid-State Molecular Conformation and Geometry

The precursor molecule, 1,2-Di-2-furylethane-1,2-dione, has a structure where the molecule is approximately planar, with the furan (B31954) ring plane and the plane of the dione (B5365651) backbone inclined at a notable angle. nih.gov For the oxime derivative, a similar quasi-planar arrangement of the ethanedione oxime core is anticipated. The two furan rings are likely to be twisted out of this central plane to minimize steric hindrance. The degree of this torsion is influenced by the crystal packing forces.

Key geometric parameters, such as bond lengths and angles, can be predicted based on analogous structures. The C=N bond of the oxime is typically around 1.27-1.29 Å, while the N-O bond is approximately 1.40-1.42 Å. The geometry around the carbonyl group and the furan rings is expected to adhere to standard values.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C (central) Bond Length | ~1.50 Å |

| C=N Bond Length | ~1.28 Å |

| N-O Bond Length | ~1.41 Å |

| O-H Bond Length | ~0.96 Å |

| C-N-O Angle | ~112° |

Note: These values are typical and may vary in the actual crystal structure.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The supramolecular assembly of the title compound in the crystalline state is predicted to be governed by a combination of strong hydrogen bonds and weaker π–π stacking interactions.

Hydrogen Bonding: The oxime functional group (-C=N-OH) is a potent hydrogen bond donor (the -OH group) and acceptor (the nitrogen atom). This duality frequently leads to the formation of robust, centrosymmetric dimers through O-H···N hydrogen bonds. nih.gov In these arrangements, two molecules are linked in a head-to-tail fashion, creating a stable six-membered ring motif. Additionally, the carbonyl oxygen and the oxygen atoms of the furan rings can act as hydrogen bond acceptors, potentially leading to more complex, extended networks or chains. researchgate.net

π–π Stacking: The presence of two electron-rich furan rings makes π–π stacking a significant contributor to the crystal packing. These interactions occur when the aromatic rings of adjacent molecules align in a parallel or offset fashion. In related structures containing aromatic rings, centroid-to-centroid distances of approximately 3.7 Å are observed for such interactions, which help to stabilize the crystal lattice. nih.govnih.govnih.gov The interplay between hydrogen bonding and π-stacking dictates the final three-dimensional architecture.

Crystal Packing and Supramolecular Architecture

The combination of directional hydrogen bonding and non-directional π-stacking interactions results in a well-defined supramolecular architecture. It is highly probable that the primary structural motif would be the hydrogen-bonded dimer. These dimers would then assemble into larger structures, such as layers or columns, stabilized by π–π stacking between the furan rings of neighboring dimers. In the precursor diketone, weak C—H···O hydrogen bonds form sheets and columns. nih.gov A similar, but more robust, layered or columnar architecture is expected for the oxime, reinforced by the stronger O-H···N bonds. This efficient packing arrangement maximizes intermolecular attractive forces, leading to a thermodynamically stable crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution, providing information on the chemical environment of each nucleus and the connectivity between them.

¹H and ¹³C NMR Chemical Shift Perturbations and Anisotropy

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its unique structural features. The asymmetry of the molecule means that the two furan rings are chemically inequivalent.

¹H NMR Spectrum: The furan rings would each show three distinct proton signals, typically in the range of 6.5-8.0 ppm. These protons would display characteristic coupling patterns (doublet of doublets or triplets) due to spin-spin coupling with their neighbors. A key signal would be the hydroxyl proton of the oxime group (-NOH), which is expected to appear as a broad singlet in the downfield region, often between 10.0 and 12.0 ppm. Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR Spectrum: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Two signals for the central C-C bond carbons would be expected at high chemical shifts: one for the carbonyl carbon (C=O), typically around 180-195 ppm, and one for the imine carbon (C=N), around 150-160 ppm. The carbons of the two distinct furan rings would appear in the aromatic region (approx. 110-150 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan-H | 6.5 - 8.0 | - |

| Oxime-OH | 10.0 - 12.0 | - |

| Furan-C | - | 110 - 150 |

| C=N (Imine) | - | 150 - 160 |

Note: Shifts are approximate and depend on the solvent and specific E/Z isomer.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignments

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the same spin system. This would be instrumental in assigning the protons within each of the two furan rings by showing correlations between adjacent protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of the furan carbons based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the entire molecular framework by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

Correlations from the furan protons to the carbonyl (C=O) and imine (C=N) carbons, establishing the connection of the rings to the central chain.

Correlations from the oxime -OH proton to the imine carbon and potentially the adjacent carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are connected through bonds. NOESY would be particularly valuable for determining the (E)/(Z) stereochemistry of the oxime. For example, a spatial correlation between the oxime -OH proton and the protons on the adjacent furan ring would provide strong evidence for a specific isomer.

By combining these advanced NMR techniques, a complete and unambiguous assignment of the structure of this compound in solution can be achieved.

Dynamic NMR for Conformational Exchange Processes

While specific variable-temperature NMR studies on this compound are not extensively documented in the literature, its structural motifs allow for predictions of several dynamic processes. The molecule possesses multiple single bonds around which rotation can occur, leading to different conformational isomers. Key rotational barriers would be associated with the C1-C2 bond, the C-C bonds connecting the carbonyl and oxime carbons to the furan rings, and the C=N-OH bond.

The primary conformational exchange processes likely observable by dynamic NMR spectroscopy include:

Rotation around the C(carbonyl)-C(oxime) bond: This rotation would interconvert different spatial arrangements of the two furan rings and the oxime group relative to the carbonyl group. Studies on related α-diketones have shown that the barrier to this rotation can be significant enough to be measured by NMR. rsc.org

Rotation of the Furyl Rings: The two furan rings can rotate around their respective single bonds to the ethanedione backbone. The energy barrier for this process in similar diaryl systems is influenced by steric hindrance between the rings and the central dione/oxime structure.

E/Z Isomerism: The C=N double bond of the oxime group gives rise to E and Z geometric isomers. nih.govresearchgate.net Interconversion between these isomers is typically slow at room temperature but can be accelerated by acid catalysis or heat. Dynamic NMR could be used to study the kinetics of this isomerization if both forms are present or can be induced to interconvert. acs.orgresearchgate.net At lower temperatures, distinct signals for each isomer would be expected, which would coalesce as the temperature is raised and the rate of interconversion increases. mdpi.com

The presence of the oxime's hydroxyl group can also influence conformational preferences through hydrogen bonding, potentially favoring conformations where the OH group is oriented towards the carbonyl oxygen. This would create a more rigid structure with a higher rotational barrier compared to the parent diketone, furil (B128704).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides critical information about the functional groups and bonding within the molecule.

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent functional groups. Based on data from analogous compounds, the following assignments can be predicted. nih.govresearchgate.netijera.comasianpubs.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Oxime) | Stretching | 3200-3400 (broad) | Strong | Weak |

| C-H (Furan) | Stretching | 3100-3150 | Medium | Medium |

| C=O (Ketone) | Stretching | 1660-1680 | Very Strong | Medium |

| C=N (Oxime) | Stretching | 1620-1650 | Medium-Strong | Strong |

| C=C (Furan Ring) | Stretching | 1450-1580 | Medium-Strong | Strong |

| C-O-C (Furan Ring) | Asymmetric Stretch | 1150-1250 | Strong | Weak |

| N-O (Oxime) | Stretching | 930-960 | Strong | Weak |

| O-H (Oxime) | Bending | 1300-1450 | Medium | Weak |

Note: These are predicted values based on typical ranges for the specified functional groups. Actual values may vary due to conjugation and intramolecular interactions.

The carbonyl (C=O) stretching frequency is expected to be slightly lower than that of a simple aliphatic ketone due to conjugation with the furan ring and the adjacent oxime group. The C=N stretch is a characteristic feature of the oxime. ksu.edu.sa The broadness of the O-H stretching band is indicative of hydrogen bonding. Raman spectroscopy is particularly useful for observing the symmetric C=C and C=N vibrations, which may be weaker in the IR spectrum. surfacesciencewestern.commt.com

Hydrogen bonding is a critical non-covalent interaction in this compound, significantly influencing its structure and spectroscopic properties.

Intramolecular Hydrogen Bonding: The proximity of the oxime's hydroxyl group (-OH) to the lone pair of electrons on the adjacent carbonyl oxygen atom allows for the formation of a stable intramolecular hydrogen bond. rsc.orgrsc.org This interaction would create a pseudo-six-membered ring, leading to a more planar and rigid conformation. Evidence for this in the IR spectrum would include a shift of the O-H stretching vibration to a lower frequency (e.g., 3200-3400 cm⁻¹) and a concomitant slight lowering of the C=O stretching frequency. nih.govnih.gov

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule. This typically results in the formation of dimers or larger aggregates. Intermolecular bonding is characterized by a very broad O-H stretching band in the IR spectrum, the position and shape of which can be dependent on concentration.

The balance between intra- and intermolecular hydrogen bonding is influenced by the solvent environment and the steric arrangement of the molecule (E vs. Z isomerism of the oxime group).

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectrum of this compound is governed by the presence of multiple chromophores arranged in a conjugated system.

The molecule contains several chromophores: the two furan rings, the carbonyl group (C=O), and the oxime group (C=N-OH). The conjugation between these groups results in electronic transitions that are characteristic of extended π-systems. The expected transitions include:

π → π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the extended conjugated system (furyl-C=O-C=N-furyl). These transitions are expected to occur at longer wavelengths (lower energy) compared to the isolated chromophores and are responsible for the main absorption bands in the UV region (likely in the 250-350 nm range). aip.orgrsc.orglumenlearning.com

n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. uzh.ch The carbonyl group and the imine group both contribute to these transitions, which are expected to appear as weaker shoulders or distinct bands at longer wavelengths than the main π → π* bands (typically >300 nm).

Fluorescence, if observed, would likely arise from emission from the lowest excited singlet state (S₁) back to the ground state (S₀) after initial absorption. The emission wavelength would be longer than the longest absorption wavelength (Stokes shift).

The position and intensity of the absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov The different electronic transitions are affected differently by solvent polarity. uc.ptchegg.com

n → π* Transitions: An increase in solvent polarity typically causes a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. This is because polar solvents, particularly protic ones, can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy gap for the transition. youtube.com

π → π* Transitions: For these transitions, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift, moving the absorption to a longer wavelength. nih.govresearchgate.net

A summary of the expected solvatochromic shifts is presented below.

| Transition Type | Effect of Increasing Solvent Polarity | Rationale |

| n → π | Hypsochromic Shift (Blue Shift) | Stabilization of ground state non-bonding orbitals. youtube.com |

| π → π | Bathochromic Shift (Red Shift) | Greater stabilization of the more polar excited state. nih.gov |

By studying the absorption spectrum in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), it is possible to distinguish between these different types of electronic transitions and gain insight into the electronic structure of the molecule. shd-pub.org.rs

Mass Spectrometry: Fragmentation Pathways and Isotopic Patterns

Mass spectrometry serves as a pivotal analytical technique for the structural elucidation of novel compounds by providing detailed information about their mass-to-charge ratio, elemental composition, and fragmentation behavior. For this compound, mass spectrometric analysis offers critical insights into its molecular integrity and the connectivity of its constituent atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by measuring its exact mass with high precision. The molecular formula of this compound is C10H7NO4.

The theoretical exact mass of this compound can be calculated by summing the masses of its constituent atoms (10 carbons, 7 hydrogens, 1 nitrogen, and 4 oxygens). Based on this, the monoisotopic mass of this compound is 205.0375 u. nih.govnist.govlouisville.edunih.govnih.gov The high-resolution mass spectrum would be expected to show a molecular ion peak ([M]+• or [M+H]+) corresponding to this exact mass, confirming the elemental formula and distinguishing it from other isobaric compounds.

Table 1: Theoretical Isotopic Distribution for C10H7NO4

| Mass (m/z) | Relative Abundance (%) |

| 205.0375 | 100.00 |

| 206.0409 | 11.17 |

| 207.0413 | 1.05 |

This interactive table provides the calculated isotopic pattern for the molecular ion of this compound, which is a characteristic signature in its mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

While direct experimental tandem mass spectrometry (MS/MS) data for this compound is not widely available in published literature, the fragmentation pathways can be predicted based on the known behavior of α-keto oximes and compounds containing furan rings. Upon ionization, the molecular ion would undergo a series of dissociation reactions, yielding characteristic fragment ions.

Key predictable fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond between the two carbonyl groups is a probable fragmentation pathway. This would lead to the formation of a furfuroyl cation (m/z 95) and a radical species.

Loss of Small Molecules: Neutral losses of molecules such as CO (28 u), NO (30 u), and OH (17 u) from the oxime group are common in the mass spectra of similar compounds.

Furan Ring Fragmentation: The furan rings themselves can undergo characteristic fragmentation, often involving the loss of CO to form a cyclopropenyl cation derivative.

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, could occur if a suitable gamma-hydrogen is available, although this is less likely in this specific rigid structure. libretexts.org

The fragmentation of the related compound, furil dioxime (C10H8N2O4), shows significant peaks at m/z values corresponding to furan-containing fragments, indicating the stability of these moieties and their prevalence in the mass spectrum. It is reasonable to infer that this compound would exhibit similar fragmentation patterns related to the furan rings.

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound

| Proposed Fragment Ion | Formula | Exact Mass (m/z) | Plausible Origin |

| Furfuroyl cation | C5H3O2 | 95.0133 | Alpha-cleavage |

| Furanoyl cation | C5H3O | 67.0184 | Decarbonylation of furfuroyl cation |

| [M-OH]+ | C10H6NO3 | 188.0348 | Loss of hydroxyl radical from oxime |

| [M-NO]+ | C10H7O4 | 191.0344 | Loss of nitric oxide from oxime |

| [M-CO]+• | C9H7NO3 | 177.0426 | Loss of carbon monoxide |

This interactive table outlines the potential fragment ions that could be observed in a tandem mass spectrum, aiding in the structural confirmation of the molecule.

Theoretical and Computational Studies of 1,2 Di 2 Furyl 1,2 Ethanedione 1 Oxime

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. For 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime, these calculations offer a detailed picture of its orbital energies, electron distribution, and intramolecular bonding, which collectively govern its reactivity and physical properties.

Molecular Orbital Theory: HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. mdpi.com

Theoretical calculations, such as those performed using Density Functional Theory (DFT), can provide the energies of these orbitals. For a molecule like this compound, the HOMO is typically localized over the electron-rich furan (B31954) rings and the oxime group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the dicarbonyl system, highlighting the regions susceptible to nucleophilic attack.

Table 1: Frontier Orbital Energies and Related Parameters for this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules. Actual values for this compound would require specific computational studies.

Electron Density Distribution and Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map uses a color spectrum to indicate regions of varying electron density. Red areas signify regions of high electron density and negative electrostatic potential, which are prone to electrophilic attack. Blue areas, conversely, denote regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions with intermediate potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the furan rings, the carbonyl group, and the oxime oxygen, as well as the nitrogen atom of the oxime. Positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute significantly to the stability of the molecule.

Conformational Landscape Exploration

The flexibility of a molecule and its accessible conformations play a crucial role in its biological activity and physical properties. Computational methods can be employed to explore the conformational landscape of this compound.

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are performed to identify the stable conformers (local minima) and the energy barriers (transition states) that separate them. This is achieved by systematically changing specific dihedral angles within the molecule and calculating the corresponding energy.

For this compound, key dihedral angles to scan would include those around the C-C bonds connecting the furan rings to the ethanedione backbone and the C-N bond of the oxime. The results of a PES scan would reveal the most energetically favorable spatial arrangement of the furan rings and the oxime group relative to the central dicarbonyl fragment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, vibrational motions, and interactions with a solvent environment.

An MD simulation of this compound would illustrate how the molecule explores its conformational space at a given temperature. This can reveal the flexibility of the molecule and the timescales of different motions, providing a more realistic picture of its behavior in a dynamic environment compared to static quantum chemical calculations.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, offering a direct correlation between the molecule's three-dimensional structure and its spectral signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Such calculations are typically performed on a geometry-optimized structure of the molecule.

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the two furan rings, the carbonyl group, and the oxime moiety. The chemical environment of each nucleus, influenced by factors like electron density and the proximity of electronegative atoms (oxygen and nitrogen), dictates its chemical shift. For instance, the carbon atom of the carbonyl group (C=O) is expected to have a significantly downfield chemical shift in the ¹³C NMR spectrum, a characteristic feature of ketones. Similarly, the carbon of the oxime group (C=N) would also resonate at a distinct downfield position. rsc.orgresearchgate.net The protons on the furan rings are expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electronic effects of the attached diketone-oxime chain.

Calculations are often performed in simulated solvent environments, such as DMSO-d₆ or CDCl₃, using models like the Polarizable Continuum Model (PCM), to more accurately reflect experimental conditions. nih.gov Comparing the calculated shifts with experimental data can help confirm the E/Z configuration of the oxime group. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary.)

| Atom | Functional Group | Predicted Chemical Shift (ppm) |

| C1 | Carbonyl (C=O) | 185 - 195 |

| C2 | Oxime (C=NOH) | 150 - 160 |

| C3 | Furan (ipso, C=O side) | 145 - 155 |

| C4 | Furan (ipso, C=NOH side) | 140 - 150 |

| C5-C8 | Furan (other) | 110 - 130 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.gov These calculations involve computing the second derivatives of the energy with respect to atomic displacements, which yields a Hessian matrix. Diagonalizing this matrix gives the frequencies and normal modes of vibration.

For this compound, theoretical spectra would show characteristic bands corresponding to specific functional groups. Key predicted vibrations would include:

C=O stretch: A strong, intense band typically predicted in the 1650-1700 cm⁻¹ region. researchgate.net

C=N stretch: A band of medium intensity, usually found around 1600-1640 cm⁻¹. uv.mx

N-O stretch: A weaker band in the 900-960 cm⁻¹ range.

O-H stretch: A broad band in the 3200-3600 cm⁻¹ region, characteristic of the oxime hydroxyl group.

Furan ring modes: Multiple bands corresponding to C-H and C=C stretching and ring breathing modes, typically observed between 1300-1500 cm⁻¹ and 700-900 cm⁻¹. researchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.govacs.org The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode. acs.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch | Oxime (-NOH) | 3200 - 3600 | Broad, Medium |

| C-H stretch | Furan Ring | 3050 - 3150 | Medium |

| C=O stretch | Ketone | 1650 - 1700 | Strong |

| C=N stretch | Oxime | 1600 - 1640 | Medium |

| C=C stretch | Furan Ring | 1400 - 1550 | Medium-Strong |

| N-O stretch | Oxime | 900 - 960 | Weak-Medium |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra by calculating the electronic transition energies and oscillator strengths. rsc.orgnih.gov For a conjugated molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions.

Computational analysis can identify the specific molecular orbitals involved in these transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO→LUMO transition often corresponds to the lowest energy absorption band (λₘₐₓ). For this molecule, the π systems of the furan rings are conjugated with the α-keto-oxime core, leading to delocalized HOMO and LUMO orbitals spread across the molecule.

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are expected to occur at shorter wavelengths (higher energy).

n→π transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the carbonyl and oxime oxygen atoms) to a π* antibonding orbital. These typically occur at longer wavelengths (lower energy) compared to the π→π* transitions. researchgate.net

Simulations using TD-DFT, often including solvent effects via PCM, can predict the λₘₐₓ values and help assign the observed absorption bands to specific electronic transitions. nih.gov

Reaction Mechanism Modeling of this compound Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transient intermediates and transition states that are difficult to observe experimentally.

For any proposed transformation of this compound, such as the Beckmann rearrangement, computational methods can be used to locate the transition state (TS) structure on the potential energy surface. researchgate.netwikipedia.org A transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. Its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. datapdf.com

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. datapdf.com This calculation maps the reaction pathway from the transition state downhill to both the reactant and the product, confirming that the identified TS indeed connects the intended species. The IRC path provides a detailed picture of the geometric changes the molecule undergoes during the transformation, such as bond breaking and formation. ic.ac.uk

By calculating the energies of the reactants, transition states, intermediates, and products, a complete thermodynamic profile for a reaction can be constructed. nih.gov The difference in energy between the reactant and the transition state defines the activation energy barrier (Eₐ), a critical factor determining the reaction rate. A higher energy barrier corresponds to a slower reaction.

For a potential reaction like the acid-catalyzed Beckmann rearrangement of this compound, calculations would model the initial protonation of the oxime hydroxyl group, followed by the migratory aptitude of the two different furyl-containing groups. organic-chemistry.orgmasterorganicchemistry.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org Computational modeling can determine which of the two possible regioisomeric amide products is favored by comparing the activation barriers for the migration of the 2-furoyl group versus the 2-furyl group.

Reactivity, Derivatization, and Organic Transformations of 1,2 Di 2 Furyl 1,2 Ethanedione 1 Oxime

Reactivity of the Oxime Functionality

The oxime group (C=N-OH) is a highly reactive functional group that can undergo a variety of transformations, including reduction, oxidation, rearrangement, and hydrolysis.

Reduction Reactions to Amines

The reduction of oximes is a common method for the synthesis of primary amines. In the case of α-keto oximes like 1,2-di(2-furyl)-1,2-ethanedione 1-oxime, the reduction can potentially yield vicinal amino alcohols, which are valuable synthons in medicinal and materials chemistry. The course of the reduction is dependent on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a powerful method for oxime reduction. Various catalysts, such as platinum, palladium, or nickel, can be employed. The reduction of α-keto oximes can proceed in a stepwise manner, first reducing the carbonyl group to a hydroxyl group, followed by the reduction of the oxime to an amine. thieme-connect.com

Alternatively, hydride-reducing agents can be utilized. While sodium borohydride (B1222165) (NaBH4) is generally selective for the reduction of ketones and aldehydes, its reactivity towards oximes is limited under standard conditions. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), are typically required for the reduction of the oxime functionality to the corresponding amine. The presence of the adjacent ketone group can influence the reaction pathway, potentially leading to the simultaneous reduction of both functional groups.

| Reagent/Catalyst | Potential Product(s) | Notes |

| H₂, Pd/C | 1,2-Di(2-furyl)-1,2-ethanediol, 1-amino-1,2-di(2-furyl)ethan-2-ol | Catalytic hydrogenation can lead to the reduction of both the ketone and oxime functionalities. |

| LiAlH₄ | 1-Amino-1,2-di(2-furyl)ethan-2-ol | A strong reducing agent capable of reducing both the ketone and the oxime to the corresponding amino alcohol. |

| NaBH₄/Lewis Acid | 1-Hydroxy-1,2-di(2-furyl)ethan-2-one oxime | Under specific conditions with a Lewis acid, selective reduction of the ketone may be possible. |

Oxidation Reactions

The oxidation of oximes can lead to a variety of products depending on the oxidant and the substrate. Gentle oxidants may lead to the regeneration of the parent ketone, while stronger oxidizing agents can cleave the C=N bond or oxidize other parts of the molecule. The presence of the electron-rich furan (B31954) rings in this compound adds another layer of complexity, as these rings are also susceptible to oxidation.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to oxidize oximes. In some cases, this can lead to the formation of nitro compounds. However, given the sensitivity of the furan rings to strong oxidants, such reactions would need to be carried out under carefully controlled conditions to avoid degradation of the heterocyclic moieties.

Beckmann Rearrangement and Related Rearrangement Reactions

The Beckmann rearrangement is a classic reaction of oximes that involves their acid-catalyzed transformation into amides. wikipedia.orgmasterorganicchemistry.comlibretexts.org This rearrangement proceeds through the migration of the group anti-periplanar to the hydroxyl group of the oxime. For this compound, two possible stereoisomers of the oxime exist (E and Z), which would lead to two different amide products upon rearrangement.

The rearrangement is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org The migrating group's aptitude and the stereochemistry of the starting oxime determine the structure of the resulting amide. In the case of α-furil monoxime, the migration of either a furyl group or the acyl group is possible.

| Catalyst | Potential Product(s) |

| H₂SO₄ | N-(2-Furoyl)-2-furamide or 2-Furoyl-N-(2-furyl)formamide |

| PCl₅ | N-(2-Furoyl)-2-furamide or 2-Furoyl-N-(2-furyl)formamide |

| TsCl, Pyridine | N-(2-Furoyl)-2-furamide or 2-Furoyl-N-(2-furyl)formamide |

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation. wikipedia.org

Hydrolysis and Oximation-Deoximation Equilibria

Oximes can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine (B1172632) under acidic conditions. wikipedia.orgnih.govraineslab.com This reaction is essentially the reverse of the oximation reaction used to prepare the oxime. The equilibrium can be shifted towards the ketone by using a large excess of water and an acid catalyst. The hydrolysis of this compound would regenerate the parent diketone, furil (B128704).

The rate of hydrolysis is dependent on the pH of the solution, with acid catalysis generally being the most effective. nih.govraineslab.com

| Condition | Product |

| H₃O⁺, heat | 1,2-Di(2-furyl)-1,2-ethanedione (Furil) + Hydroxylamine |

Transformations Involving the Furan Moieties

The furan rings in this compound are electron-rich aromatic systems and are susceptible to electrophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Furan undergoes electrophilic aromatic substitution more readily than benzene, and the substitution typically occurs at the C5 position (the carbon adjacent to the oxygen and furthest from the substituent). acs.org The presence of the α-keto-oxime substituent, which is electron-withdrawing, is expected to deactivate the furan rings towards electrophilic attack. However, substitution can still be achieved under appropriate conditions.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of furan derivatives can be achieved using milder nitrating agents like acetyl nitrate (B79036) to avoid ring degradation. acs.orgsemanticscholar.orgquimicaorganica.orgnih.govresearchgate.net

| Reagent | Expected Major Product |

| HNO₃/Ac₂O | 1-(5-Nitro-2-furyl)-2-(2-furyl)-1,2-ethanedione 1-oxime and 1,2-bis(5-nitro-2-furyl)-1,2-ethanedione 1-oxime |

| Br₂/dioxane | 1-(5-Bromo-2-furyl)-2-(2-furyl)-1,2-ethanedione 1-oxime and 1,2-bis(5-bromo-2-furyl)-1,2-ethanedione 1-oxime |

| SO₃/pyridine | 1-(5-Sulfonyl-2-furyl)-2-(2-furyl)-1,2-ethanedione 1-oxime and 1,2-bis(5-sulfonyl-2-furyl)-1,2-ethanedione 1-oxime |

Nucleophilic aromatic substitution on an unsubstituted furan ring is generally not feasible due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group. In the case of this compound, nucleophilic substitution on the furan rings is unlikely to occur under standard conditions.

Hydrogenation of Furan Rings

The furan rings in this compound are susceptible to hydrogenation, a transformation that can significantly alter the molecule's structure and properties by reducing the aromatic heterocycles to their saturated tetrahydrofuran (B95107) analogues. The selectivity of this reaction is highly dependent on the catalyst and reaction conditions employed.

Catalytic hydrogenation of furan derivatives is a well-established process in bio-refinery and chemical synthesis. researchgate.netrsc.org This process typically involves the use of metal-based catalysts to reduce the double bonds within the furan ring. While the primary product of furfural (B47365) hydrogenation is often furfuryl alcohol, complete saturation of the ring to form tetrahydrofurfuryl alcohol is also achievable. rsc.org Applying this knowledge to this compound suggests that under appropriate hydrogenation conditions, one or both furan rings can be converted to tetrahydrofuran rings.

Electrochemical hydrogenation represents an alternative method for the reduction of furanic compounds. rsc.org Studies on furfural and related compounds have shown that using various palladium (Pd) and platinum (Pt)-containing electrocatalysts can lead to the formation of tetrahydrofuran derivatives, with selectivities for tetrahydrofurfuryl alcohol reaching up to 33% from furfuryl alcohol. rsc.org This suggests that electrochemical methods could be a viable strategy for the selective hydrogenation of the furan rings in the title compound. The reaction would likely proceed to yield derivatives containing one or two tetrahydrofuryl groups, depending on the control of the reaction parameters.

Table 1: Potential Catalytic Systems for Furan Ring Hydrogenation and Expected Products

| Catalyst System | Reaction Type | Potential Product(s) |

|---|---|---|

| Pd/C, H₂ | Catalytic Hydrogenation | 1-(2-Furyl)-2-(tetrahydrofuran-2-yl)-1,2-ethanedione 1-oxime |

| PtO₂, H₂ | Catalytic Hydrogenation | 1,2-Bis(tetrahydrofuran-2-yl)-1,2-ethanedione 1-oxime |

| Raney Ni, H₂ | Catalytic Hydrogenation | 1,2-Bis(tetrahydrofuran-2-yl)-1,2-ethanedione 1-oxime |

| Pd- or Pt-based electrocatalyst | Electrochemical Hydrogenation | Selective formation of mono- or bis-tetrahydrofuryl derivatives |

Ring-Opening and Degradation Pathways of Furyl Groups

The furyl groups of this compound are subject to various ring-opening and degradation reactions under different conditions, including microbial, thermal, and chemical treatments. These pathways can lead to the formation of acyclic compounds, fundamentally altering the molecular backbone.

Microbial degradation of furanic compounds like furfural is a known biological process. nih.govresearchgate.net Many microorganisms, particularly Gram-negative aerobic bacteria, can metabolize furans. nih.govresearchgate.net The typical degradation pathway for furfural initiates with its oxidation to 2-furoic acid, which is then further metabolized. nih.govresearchgate.net This suggests that under biocatalytic conditions, the furyl groups of this compound could be oxidized to their corresponding carboxylic acid forms.

Thermal degradation is another significant pathway. Studies on 2-furoic acid have demonstrated that it can undergo heat-induced decarboxylation to form furan, particularly at temperatures above 140-160 °C. nih.gov This implies that if the furyl groups are first oxidized, subsequent thermal stress could lead to the complete loss of the heterocyclic rings.

Acid-catalyzed ring-opening is a common reaction for furans, especially in aqueous environments. dntb.gov.ua During the polymerization of furfuryl alcohol, for instance, the furan ring can cleave to form carbonyl-containing moieties, such as those found in levulinic acid. nih.gov This type of reaction, known as the Piancatelli rearrangement, is initiated by the interaction of the furan ring with water on acid sites. researchgate.net For this compound, treatment with aqueous acid could potentially lead to the opening of the furan rings to produce various dicarbonyl compounds.

A more complex transformation involves the rearrangement of the furan ring into a different heterocycle. Research has shown that furyl-tethered O-acetyl oximes can undergo an iron-catalyzed transannulation to produce densely substituted pyrroles. rsc.org This reaction proceeds through a spiropyrroline intermediate followed by ring-opening and aromatization. This pathway highlights a sophisticated method for converting the furan moieties into valuable pyrrole (B145914) structures.

Table 2: Potential Ring-Opening and Degradation Pathways for Furyl Groups

| Condition | Pathway | Potential Intermediate/Product |

|---|---|---|

| Microbial (e.g., Pseudomonas putida) | Oxidation | 2-Furoic acid derivatives |

| Thermal (High Temperature) | Decarboxylation (of oxidized furan) | Loss of the furan ring |

| Aqueous Acid | Acid-Catalyzed Ring-Opening | Acyclic dicarbonyl compounds |

| Iron Catalyst (e.g., FeCl₃·6H₂O) | Transannulation/Rearrangement | Pyrrole derivatives |

Condensation and Cycloaddition Reactions

The conjugated system of this compound, featuring two furan rings, provides ample opportunity for cycloaddition reactions. Furan is well-known to function as an electron-rich 1,4-diene in its reactive s-cis conformation, readily participating in Diels-Alder reactions. quora.com

The furan rings can undergo [4+2] cycloaddition reactions with a variety of electron-deficient dienophiles, such as maleimides, to form oxabicyclic adducts (oxanorbornenes). quora.commdpi.com These reactions are often highly efficient and can proceed under non-catalytic conditions. mdpi.com The stereoselectivity of the Diels-Alder reaction with furans can be controlled, with kinetic control favoring the endo product and thermodynamic control favoring the more stable exo product. mdpi.com

Beyond the classic Diels-Alder reaction, furan derivatives can participate in other types of cycloadditions. These include [3+2] cycloadditions with species like nitrile oxides or imine oxides to form five-membered heterocyclic rings. rsc.orgresearchgate.net Additionally, photocatalytic [4+1] cycloadditions have been developed, offering another route to functionalized heterocycles. acs.org The presence of two furan rings in this compound means that it can potentially undergo cycloaddition at one or both rings, leading to mono- or bis-adducts.

The oxime functional group can also participate in condensation reactions. For example, the reaction of an oxime with 2-aminobenzylamine can lead to the synthesis of 1,2,3,4-tetrahydroquinazoline oximes. researchgate.net This reactivity allows for the construction of more complex, fused heterocyclic systems using the oxime nitrogen as a nucleophilic center.

Table 3: Examples of Cycloaddition Reactions with Furan Dienes

| Reaction Type | Reagent (Example) | Product Type |

|---|---|---|

| [4+2] Diels-Alder | N-Phenylmaleimide | Oxanorbornene adduct |

| [4+2] Diels-Alder | Dimethyl acetylenedicarboxylate | Oxabicyclo[2.2.1]hepta-2,5-diene adduct |

| [3+2] Cycloaddition | Phenyl nitrile oxide | 3-(2-Furanyl)-isoxazole derivative |

| [4+1] Cycloaddition | Isocyanides (photocatalytic) | 2-Imino-2,5-dihydrofuran derivative |

Synthesis of Novel Derivatives and Analogues of this compound

The oxime functional group is a versatile platform for the synthesis of a wide range of derivatives through reactions at the oxygen atom.

Ester and Ether Derivatives

Oxime ethers and esters are important classes of compounds, and their synthesis from the parent oxime is a common transformation. nsf.gov The hydroxyl group of the oxime in this compound can be readily converted into ether or ester linkages.

Ether Derivatives: The synthesis of oxime ethers is typically achieved through O-alkylation. acs.org This reaction involves treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov Studies on the synthesis of ether derivatives from 2-acetylfuran (B1664036) oxime and other related structures provide a clear blueprint for this transformation. nih.gov For instance, the reaction of a furyl-containing oxime with ethyl iodide or isopropyl bromide in the presence of sodium hydride (NaH) in a solvent like dimethylformamide (DMF) yields the corresponding O-ethyl and O-isopropyl oxime ethers. nih.govnih.gov This method is broadly applicable for the synthesis of a variety of alkyl and substituted alkyl ether derivatives.

Ester Derivatives: Oxime esters are synthesized by the O-acylation of the oxime. This can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. The modification of natural product compounds through esterification is a common strategy to enhance their properties. medcraveonline.com A series of oxime ester derivatives containing other heterocyclic moieties like 1,2,4-triazole (B32235) have been successfully synthesized and have shown significant biological activity. researchgate.net This indicates that acylation of the oxime in this compound is a feasible route to novel ester compounds.

Alkylation and Acylation Reactions

The nucleophilic oxygen of the oxime group is the primary site for alkylation and acylation reactions. These transformations are fundamental for creating ester and ether derivatives as described above.

O-Alkylation: This reaction proceeds via the deprotonation of the oxime hydroxyl group by a base to form an oximate anion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., alkyl halide). acs.orgnih.gov The choice of base and solvent is crucial for the reaction's efficiency. Strong bases like sodium hydride in aprotic polar solvents like DMF are highly effective, as demonstrated in the synthesis of O-alkyloximes from related furyl ethanone (B97240) oximes. nih.govnih.gov

O-Acylation: This reaction involves the nucleophilic attack of the oxime oxygen on the carbonyl carbon of an acylating agent. The reaction is typically facilitated by a base to neutralize the acid byproduct. This process converts the oxime into an oxime ester. Oxime esters are valuable synthetic intermediates, for example, in the generation of iminyl radicals upon N–O bond fragmentation. nsf.gov

Table 4: Synthesis of Ester and Ether Derivatives of this compound

| Derivative Type | Reagent(s) | Base (Example) | Product |

|---|---|---|---|

| O-Methyl Ether | Methyl iodide (CH₃I) | Sodium Hydride (NaH) | 1,2-Di(2-furyl)-1,2-ethanedione 1-(O-methyloxime) |

| O-Ethyl Ether | Ethyl bromide (CH₃CH₂Br) | Sodium Hydride (NaH) | 1,2-Di(2-furyl)-1,2-ethanedione 1-(O-ethyloxime) |

| O-Benzyl Ether | Benzyl chloride (C₆H₅CH₂Cl) | Potassium Carbonate (K₂CO₃) | 1,2-Di(2-furyl)-1,2-ethanedione 1-(O-benzyloxime) |

| O-Acetyl Ester (Acetate) | Acetyl chloride (CH₃COCl) | Pyridine | 1,2-Di(2-furyl)-1,2-ethanedione 1-(O-acetyloxime) |

| O-Benzoyl Ester (Benzoate) | Benzoyl chloride (C₆H₅COCl) | Pyridine | 1,2-Di(2-furyl)-1,2-ethanedione 1-(O-benzoyloxime) |

Coordination Chemistry of 1,2 Di 2 Furyl 1,2 Ethanedione 1 Oxime As a Ligand

Ligand Design Principles and Chelation Properties

The unique structural features of 1,2-Di(2-furyl)-1,2-ethanedione 1-oxime govern its behavior as a ligand in coordination chemistry. The interplay between the oxime group and the adjacent furan (B31954) rings dictates its coordination modes and the stability of the resulting metal complexes.

Coordination Modes and Denticity of the Oxime Moiety

The oxime group (C=N-OH) is a versatile functional group in ligand design, capable of coordinating to metal ions in several ways. The nitrogen atom of the oxime group is the primary coordination site, forming a stable bond with a metal center. This coordination is a common feature in numerous oxime-containing metal complexes.

The oxygen atom of the oxime's hydroxyl group can also participate in coordination, leading to different structural arrangements. This can occur either through the deprotonation of the hydroxyl group to form an oximato ligand (C=N-O⁻), which then bridges two metal centers, or by forming a chelate ring with the same metal ion already bonded to the nitrogen atom. The ability of the oxime group to act as either a neutral or an anionic ligand, and to coordinate in a monodentate or bidentate fashion, contributes to the structural diversity of its metal complexes.

In the context of this compound, the oxime moiety can act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and oxygen atoms of the oxime group, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect.

Role of Furan Oxygen Atoms in Coordination (if any)

The involvement of the furan oxygen atoms in coordination is a possibility that adds another layer of complexity to the ligand's behavior. While the oxime group is generally the primary binding site, the furan oxygen atoms can potentially coordinate to the metal center, particularly in cases where the metal ion has a high coordination number or a strong affinity for oxygen donors.

In the closely related bis[bis(2-furyl)glyoximato]nickel(II) complex, the furan oxygen atoms are not directly involved in coordination to the central nickel ion. ijcce.ac.ir However, this does not preclude their potential involvement in other metal complexes of the mono-oxime ligand, especially with different metal ions or under different reaction conditions. The geometry of the ligand and the electronic properties of the metal ion will ultimately determine whether the furan oxygen atoms participate in coordination.

Tautomeric Forms in Metal Complexation

Oxime ligands can exist in different tautomeric forms, particularly the nitroso-enol form, which can influence their coordination behavior. The equilibrium between the oxime and nitroso tautomers can be affected by factors such as the solvent, pH, and the nature of the metal ion.

Upon coordination to a metal ion, the electronic properties of the oxime group are altered, which can shift the tautomeric equilibrium. The formation of metal complexes can stabilize one tautomeric form over the other. While the oxime form is generally more stable, the coordination to a metal ion can, in some cases, favor the nitroso form, leading to different coordination modes and electronic properties of the resulting complex. The specific tautomeric form present in a metal complex of this compound would need to be determined through detailed spectroscopic and structural analysis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure, composition, and properties.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a wide array of stable complexes with oxime-containing ligands. The synthesis of these complexes often leads to colored compounds with interesting magnetic and electronic properties.

A notable example, though involving the dioxime analogue, is the synthesis of bis[bis(2-furyl)glyoximato]nickel(II). ijcce.ac.ir This complex is prepared by the reaction of nickel(II) chloride with bis(2-furyl)glyoxime in an ethanolic ammonia (B1221849) solution. The resulting mononuclear Ni(II) complex features a 1:2 metal-to-ligand ratio. ijcce.ac.ir X-ray diffraction studies of this complex revealed a square planar geometry around the nickel center, with the two glyoximato ligands coordinating in a tetradentate fashion through their four nitrogen atoms. ijcce.ac.ir

Table 1: Selected Crystallographic Data for Bis[bis(2-furyl)glyoximato]nickel(II)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | ijcce.ac.ir |

| Space Group | Pbcn | ijcce.ac.ir |

| a (Å) | 14.903(5) | ijcce.ac.ir |

| b (Å) | 11.834(4) | ijcce.ac.ir |

| c (Å) | 10.983(4) | ijcce.ac.ir |

| Z | 4 | ijcce.ac.ir |

The characterization of such transition metal complexes typically involves techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the oxime group by observing shifts in the C=N and N-O stretching vibrations.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provide information about the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the coordinated state.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Main Group Metal Complexes

While the coordination chemistry of transition metals with oximes is well-established, the interaction of main group metals with these ligands is also an area of interest. Main group metals, such as those from the s- and p-blocks, can form complexes with this compound, although these are generally less studied than their transition metal counterparts.

The synthesis of main group metal complexes would likely follow similar procedures to those used for transition metals, involving the reaction of a main group metal salt with the ligand. The resulting complexes would be expected to have different geometries and bonding characteristics compared to transition metal complexes, often being colorless and diamagnetic. Characterization would rely on similar analytical techniques, with a particular emphasis on NMR spectroscopy and X-ray crystallography to elucidate their structures. Research into the coordination of this compound with main group metals would contribute to a more complete understanding of its versatility as a ligand.

Lanthanide and Actinide Complexes

A comprehensive review of the scientific literature indicates that the coordination chemistry of this compound with lanthanide and actinide elements has not been extensively investigated. There is a notable absence of published research detailing the synthesis, isolation, or characterization of specific complexes involving this particular ligand and f-block metals.

While oxime-based ligands are generally recognized for their ability to form stable complexes with a wide array of metal ions, including lanthanides, specific studies focusing on this compound in this context are not publicly available. Research on other oxime derivatives, such as dialkyl α-hydroxyiminophosphonates, has shown the formation of lanthanide complexes with varying coordination geometries, highlighting the potential of this class of ligands in f-block chemistry. However, direct analogies to the behavior of this compound cannot be drawn without dedicated experimental work. The unique steric and electronic properties conferred by the two furan moieties would likely result in distinct coordination behavior with the large and highly charged lanthanide and actinide ions. Future research in this area would be necessary to elucidate the potential of this ligand in the coordination chemistry of these elements.

Structural Analysis of Coordination Compounds

As of this review, there are no publicly accessible X-ray diffraction studies for any metal complexes of this compound. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a coordination complex. Such an analysis would provide precise information on bond lengths, bond angles, and the coordination number and geometry of the metal ion. It would also reveal how the this compound ligand binds to the metal center, for instance, whether it acts as a bidentate ligand through the oxime nitrogen and carbonyl oxygen, or if the furan oxygens participate in coordination. The crystal structure of the related compound 1,2-Di-2-furylethane-1,2-dione has been reported, but this does not provide information on its coordination complexes. nih.gov

While specific spectroscopic data for complexes of this compound are not available in the literature, the general spectroscopic changes expected upon complexation can be discussed based on the known behavior of similar oxime-containing ligands.

Infrared (IR) Spectroscopy: Upon coordination of an oxime ligand to a metal ion, characteristic shifts in the vibrational frequencies of key functional groups are expected. The stretching vibration of the C=N bond of the oxime group would likely shift, with the direction and magnitude of the shift depending on the nature of the coordination. Similarly, the N-O stretch would also be sensitive to the coordination environment. These changes in the IR spectrum serve as strong evidence of ligand-metal bond formation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment. Upon complexation, the chemical shifts of the protons and carbons in the furan rings and the oxime moiety would be expected to change compared to the free ligand. The magnitude of these changes can provide information about the coordination site and the electronic effects of the metal ion on the ligand. kjscollege.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically displays π → π* and n → π* transitions. Upon complexation, these bands may shift (either bathochromically or hypsochromically) due to the interaction of the ligand's orbitals with the metal ion's orbitals. researchgate.net Additionally, new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metal complexes), may appear.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, EPR spectroscopy is a crucial technique for probing the electronic structure of the metal center. The EPR spectrum can provide information about the oxidation state of the metal, the symmetry of its coordination environment, and the nature of the metal-ligand bonding. researchgate.net

Due to the lack of experimental data, a table of spectroscopic signatures for complexes of this compound cannot be provided at this time.

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes are of significant interest as they provide insights into the redox activity of both the metal center and the coordinated ligands. This information is valuable for applications in catalysis, sensing, and materials science.

There is currently no published research on the electrochemical behavior or redox potentials of metal complexes formed with this compound. The redox properties of such complexes would be expected to be influenced by several factors, including the identity of the central metal ion, its coordination geometry, and the electronic nature of the this compound ligand. The furan rings and the α-keto-oxime functionality could potentially participate in redox processes. Techniques such as cyclic voltammetry would be instrumental in determining the formal reduction potentials and the reversibility of any electron transfer processes. nih.gov

The coordination of a ligand to a metal center can significantly alter the stability of different oxidation states of the metal. The σ-donating and π-accepting properties of the this compound ligand would influence the electron density at the metal center, thereby affecting its redox potentials. For instance, ligands that are strong σ-donors tend to stabilize higher oxidation states of a metal, making oxidation easier (shifting the redox potential to less positive values). Conversely, π-accepting ligands can stabilize lower oxidation states. Oxime-based ligands have been noted for their ability to stabilize less common higher oxidation states in some transition metals. xavier.edu However, without experimental data for complexes of the specific ligand , any discussion on the influence of complexation on its redox states remains speculative.

Due to the absence of specific research findings, a data table detailing the electrochemical properties of metal complexes with this compound cannot be generated.

Magnetic Properties of Paramagnetic Metal Complexes

The characterization of paramagnetic metal complexes often involves magnetic susceptibility measurements to determine the effective magnetic moment (µ_eff), which provides insight into the number of unpaired electrons and the electronic ground state of the metal center. For many transition metal complexes involving oxime ligands, these studies have been crucial in establishing their geometry and electronic structure. However, specific experimental data, such as magnetic moments or temperature-dependent magnetic susceptibility for complexes formed between metal ions and this compound, are not readily found in the surveyed literature. General studies on related compounds, such as α-benzilmonoxime (the diphenyl analogue), have reported magnetic moments for their metal complexes, but direct extrapolation of these findings to the di-furyl derivative is not scientifically rigorous due to the differing electronic effects of the furan versus phenyl rings.

Computational Studies on Metal-Ligand Interactions

Modern coordination chemistry heavily relies on computational methods, such as Density Functional Theory (DFT), to elucidate the nature of metal-ligand bonding, predict complex stability, and understand electronic structures. These theoretical studies provide valuable information that complements experimental findings.

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which is a critical parameter for understanding its behavior in various chemical and biological systems. While experimental methods for determining these constants are well-established, computational chemistry offers a predictive approach to estimate the binding affinity between a ligand and a metal ion. Such calculations can provide thermodynamic data, including the Gibbs free energy of complexation (ΔG), which is directly related to the stability constant.

For the ligand this compound, there is a lack of published studies reporting either experimentally determined or computationally calculated stability constants for its metal complexes. Research on other classes of ligands, such as Schiff bases or amino acids, frequently includes these values, but specific data for the title compound could not be located.